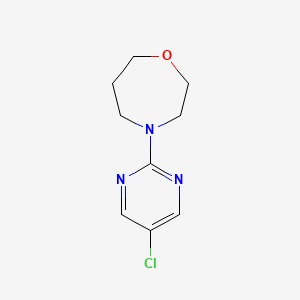

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane

説明

特性

IUPAC Name |

4-(5-chloropyrimidin-2-yl)-1,4-oxazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-8-6-11-9(12-7-8)13-2-1-4-14-5-3-13/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZOMHXDOHWCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane typically involves the reaction of 5-chloropyrimidine with an appropriate oxazepane precursor. One common method involves the use of 5-chloro-2-iodopyrimidine as a starting material, which is reacted with an oxazepane derivative under specific conditions. For example, the reaction mixture can be heated at 60°C for several hours in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

化学反応の分析

Types of Reactions

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The oxazepane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom on the pyrimidine ring .

科学的研究の応用

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.

Biology: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic effects.

作用機序

The mechanism of action of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane involves its interaction with specific molecular targets in biological systems. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structure.

類似化合物との比較

Key Findings:

Synthesis Efficiency :

- The bromoisothiazolopyridine derivative (96% yield) outperforms 4-(5-chloropyrimidin-2-yl)-1,4-oxazepane (51–54% yield) , likely due to optimized reaction conditions or stable intermediates.

- Chlorinated analogs (e.g., compound 46 in ) show moderate yields (67%), suggesting halogenation steps may introduce complexity.

Structural Influence on Applications: Chloropyrimidine vs. In contrast, sulfanyl groups (e.g., Example 33 ) may enhance lipophilicity and CNS penetration, making them suitable for neurological targets. Piperidine/Oxazepane Hybrids: 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride demonstrates versatility in drug discovery due to its dual ring system, enabling interactions with diverse receptors.

Physical Properties :

- Halogenated derivatives (Cl, Br, F) generally form stable solids, while bulkier substituents (e.g., hexylsulfanyl) may reduce crystallinity .

- Molecular weights correlate with substituent size; brominated and triazine-containing analogs exceed 300 g/mol, impacting solubility and bioavailability .

Pharmacological Potential: The target compound’s chloropyrimidine group is analogous to kinase inhibitor scaffolds (e.g., imatinib), suggesting utility in oncology . GABA receptor ligands (e.g., Example 33 ) highlight how pyrimidine modifications can redirect therapeutic applications.

生物活性

4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane can be represented as follows:

This compound features a pyrimidine ring substituted at the 5-position with chlorine and an oxazepane ring, which is a seven-membered cyclic amine containing one oxygen atom.

Biological Activity Overview

The biological activities of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane include:

The mechanisms through which 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane exerts its biological effects are not fully elucidated but may involve:

- Binding Interactions : Molecular docking studies have indicated that similar compounds interact favorably with target proteins such as AChE and bacterial enzymes .

- Inhibition of Enzymatic Activity : The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission in the nervous system .

Case Study 1: Antibacterial Activity

A study evaluating the antibacterial efficacy of synthesized oxazepane derivatives demonstrated that several compounds exhibited significant activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating their potency as antibacterial agents .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| 7l | Salmonella typhi | 2.14 |

| 7m | Bacillus subtilis | 0.63 |

| 7n | Staphylococcus aureus | Not reported |

| 7o | Escherichia coli | Not reported |

Case Study 2: Acetylcholinesterase Inhibition

In vitro assays revealed that derivatives similar to 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane were effective AChE inhibitors, with some compounds achieving IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in treating cognitive disorders.

| Compound | IC50 (µM) |

|---|---|

| Compound A | 2.7 |

| Compound B | 3.5 |

| Compound C | 4.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。